Viloxazine Hydrochloride is the salt form of Viloxazine, a selective norepinephrine reuptake inhibitor (SNRI) used for research into Attention Deficit Hyperactivity Disorder (ADHD). By blocking the norepinephrine transporter (NET), it increases the synaptic concentration of norepinephrine, a neurotransmitter critical for regulating attention and executive function. Unlike many psychotropic agents, it has minimal direct activity on dopamine transporters, which is a key attribute in its pharmacological profile. The hydrochloride salt form is specifically utilized to enhance aqueous solubility, a critical factor for consistent formulation in both in vitro and in vivo experimental models.
Substituting Viloxazine Hydrochloride with its free base equivalent is a critical procurement error for researchers requiring reproducible aqueous-based assays or oral dosing formulations. The free base form has an intrinsic solubility of only 2.3 mg/mL, which can lead to inconsistent dissolution, variable bioavailability, and unreliable results in preclinical studies. The hydrochloride salt form overcomes this limitation by providing a significantly higher aqueous solubility of 78 mg/mL at 37°C, ensuring consistent solution preparation and more predictable pharmacokinetic behavior. This dramatic difference in a fundamental physical property means the two forms are not interchangeable for applications demanding reliable and quantifiable dosing, especially in the development of oral formulations where bioavailability is key.
The selection of the hydrochloride salt form is primarily driven by a critical, procurement-relevant physical property: aqueous solubility. Viloxazine Hydrochloride exhibits an aqueous solubility of 78 mg/mL at 37°C. In direct contrast, the intrinsic solubility of the Viloxazine free base is calculated to be only 2.3 mg/mL. This quantitative difference is essential for creating stock solutions for in vitro screening and for developing consistent oral formulations for in vivo animal studies.
| Evidence Dimension | Aqueous Solubility (at 37°C) |
| Target Compound Data | 78 mg/mL |
| Comparator Or Baseline | Viloxazine Free Base: 2.3 mg/mL |
| Quantified Difference | ~33.9x higher solubility |
| Conditions | Aqueous solution at physiological temperature (37°C). |
This superior solubility ensures reliable dissolution and bioavailability, preventing failed experiments due to poor compound exposure in aqueous biological systems.
The use of Viloxazine as its hydrochloride salt is foundational to achieving the pharmacokinetic profile seen in clinical and preclinical extended-release formulations. Following a single 200 mg oral dose of an extended-release formulation based on the hydrochloride salt, the median time to peak plasma concentration (Tmax) is approximately 5 hours, with a mean half-life (t1/2) of about 7 hours. The absolute oral bioavailability of immediate-release formulations has been measured at 85%. This well-characterized profile, dependent on the salt's solubility and dissolution, allows researchers to design in vivo experiments with predictable compound exposure, a feature that would be compromised by the poor solubility of the free base.
| Evidence Dimension | Key Pharmacokinetic Parameters (Oral, Extended-Release) |
| Target Compound Data | Tmax: ~5 hours; t1/2: ~7 hours |
| Comparator Or Baseline | Viloxazine Free Base (Implied): Unpredictable absorption and bioavailability due to low aqueous solubility. |
| Quantified Difference | Provides a reliable and characterizable absorption profile suitable for reproducible in vivo studies. |
| Conditions | Human subjects, single 200 mg oral dose of extended-release formulation. |
Procuring the hydrochloride salt is essential for replicating established pharmacokinetic data and ensuring consistent dose-response relationships in animal studies.
While both Viloxazine and Atomoxetine are classified as norepinephrine reuptake inhibitors, they exhibit markedly different binding affinities for the norepinephrine transporter (NET). In vitro studies report the binding affinity (Ki) of racemic viloxazine for NET as approximately 630-2300 nM. In contrast, Atomoxetine, a common in-class substitute, displays a significantly higher affinity for NET, with a Ki value of approximately 3.4 nM. Viloxazine's more moderate affinity at NET, combined with its distinct activity at serotonin receptors (5-HT2B antagonist and 5-HT2C agonist), defines a unique pharmacological profile that is not interchangeable with the more potent and selective NET inhibition of Atomoxetine.
| Evidence Dimension | Norepinephrine Transporter (NET) Binding Affinity (Ki) |
| Target Compound Data | 630 - 2300 nM |
| Comparator Or Baseline | Atomoxetine: 3.4 nM |
| Quantified Difference | Atomoxetine is >185x more potent at the norepinephrine transporter. |
| Conditions | In vitro radioligand binding assays. |
For studies aiming to investigate Viloxazine's specific mechanism, which involves both moderate NET inhibition and serotonin receptor modulation, substituting with the highly potent and selective NET inhibitor Atomoxetine would fundamentally alter the experimental outcome.
The high aqueous solubility of the hydrochloride salt (78 mg/mL) makes it the required choice for developing liquid or solid oral dosage forms for pharmacokinetic and pharmacodynamic studies in animal models. Its use ensures complete dissolution and predictable absorption, which is unattainable with the poorly soluble free base.
For cell-based assays, receptor binding studies, or enzyme inhibition screens conducted in aqueous buffers, Viloxazine Hydrochloride provides the solubility needed to prepare accurate, stable stock solutions and serial dilutions. This property is critical for generating reliable concentration-response curves.
This compound is the correct tool for research designed to differentiate the biological effects of moderate NET inhibition combined with serotonergic modulation from those of highly potent and selective NET blockers like atomoxetine. Its distinct affinity profile allows for specific investigation into its unique mechanism of action.
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